molecular formula C12H17O4P B094909 4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide CAS No. 19219-96-6

4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B094909
CAS No.: 19219-96-6
M. Wt: 256.23 g/mol
InChI Key: HLMLMHXDDRMQAX-UHFFFAOYSA-N
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Description

®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite . It is a useful organic compound primarily utilized in research related to life sciences. This compound is known for its unique structural properties, which make it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite involves several steps:

    Starting Materials: The synthesis begins with the preparation of the spirobiindane core.

    Phosphoramidite Formation: The core is then reacted with dimethylamine and a phosphorochloridite reagent under controlled conditions to form the phosphoramidite group.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimized reaction conditions to ensure consistency and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite can undergo oxidation reactions to form corresponding phosphoramidate compounds.

    Substitution: It can participate in substitution reactions where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Various nucleophiles such as alcohols or amines for substitution reactions.

Major Products:

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis to enhance the selectivity and efficiency of chemical reactions.

    Synthesis: Employed in the synthesis of complex organic molecules due to its unique reactivity.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.

Medicine:

    Drug Development: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. The phosphoramidite group plays a crucial role in stabilizing the transition states and intermediates during the catalytic processes .

Similar Compounds:

  • (S)-N-Dimethyl-[(S)-1,1’-spirobiindane-7,7’-diyl]phosphoramidite
  • ®-N-Methyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite

Comparison:

Properties

19219-96-6

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

HLMLMHXDDRMQAX-UHFFFAOYSA-N

SMILES

CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C

Canonical SMILES

CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C

synonyms

4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Origin of Product

United States

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